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molecular formula C13H10FNO B156487 2-Fluoro-4'-aminobenzophenone CAS No. 10055-39-7

2-Fluoro-4'-aminobenzophenone

Cat. No. B156487
M. Wt: 215.22 g/mol
InChI Key: FRGXRXKVVAHXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05272163

Procedure details

To stirred 90° C. polyphosphoric acid (200 g) was added 14.29 g (10.2 mmol) of 2-fluorobenzoic acid and aniline (9.32 g 10.0 mmol) and the bath temperature raised to 180°-190° C. and held there for 1 hour. A solution was obtained at about 140° C. The heating bath was removed and the stirred mixture (sublimate above the solution) was treated cautiously with 80 mL of water. The mixture was stirred at 140°-155° C. for 1 hour, the heating bath removed, 66 mL of 3N HCl added, the mixture poured into 1 L of water and filtered through a pad of Celite. The filtrate was basified with 15% sodium hydroxide and the solid which formed on stirring was collected. The Celite pad was washed well with methylene chloride, the methylene chloride removed and the residue was combined with the solid obtained from basification of the aqueous phase. The combined material was dissolved in refluxing ethanol (175 mL), and treated hot with 125 mL of water. The brown solid obtaing on cooling was additionally recrystallized twice from ethyl acetate-hexane. Final purification by flash column chromatography (methylene chloride) yielded the aniline as a white solid (5.45 g, 25%); mp 128°-130° C. 1H--NMR (250 MHz, d6 --DMSO): 6.32 (s, 2H, NH2) 6.60 (dd, 2H, J=8.6, 1.5 Hz, aromatic) 7.28-7.35 (m, 2H, aromatic) 7.40-7.60 (m, 4H, aromatic). MS (CI, CH4): 216 (M+1).
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
14.29 g
Type
reactant
Reaction Step Two
Quantity
9.32 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Yield
25%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(O)C>O>[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([C:4]([C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=2[F:1])=[O:6])=[CH:14][CH:13]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Smiles
Step Two
Name
Quantity
14.29 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1
Name
Quantity
9.32 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
175 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 140°-155° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the bath temperature raised to 180°-190° C.
CUSTOM
Type
CUSTOM
Details
A solution was obtained at about 140° C
CUSTOM
Type
CUSTOM
Details
The heating bath was removed
ADDITION
Type
ADDITION
Details
the stirred mixture (sublimate above the solution) was treated cautiously with 80 mL of water
CUSTOM
Type
CUSTOM
Details
the heating bath removed
ADDITION
Type
ADDITION
Details
66 mL of 3N HCl added
ADDITION
Type
ADDITION
Details
the mixture poured into 1 L of water
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the solid which formed
STIRRING
Type
STIRRING
Details
on stirring
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
The Celite pad was washed well with methylene chloride
CUSTOM
Type
CUSTOM
Details
the methylene chloride removed
CUSTOM
Type
CUSTOM
Details
obtained from basification of the aqueous phase
DISSOLUTION
Type
DISSOLUTION
Details
The combined material was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The brown solid obtaing on cooling
CUSTOM
Type
CUSTOM
Details
was additionally recrystallized twice from ethyl acetate-hexane
CUSTOM
Type
CUSTOM
Details
Final purification by flash column chromatography (methylene chloride)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C(C(=O)C2=C(C=CC=C2)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.45 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 253.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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